BeKm-1

Description

Properties

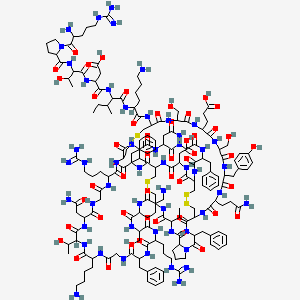

IUPAC Name |

4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEMUGXECXBKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C174H261N51O52S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4092 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BeKm-1 on hERG Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium current (IKr), a critical component in cardiac action potential repolarization.[1][2][3] Inhibition of hERG channels is a primary cause of drug-induced long QT syndrome (LQTS), a disorder that can lead to life-threatening cardiac arrhythmias.[3][4] Understanding the mechanisms of hERG channel modulation is therefore of paramount importance in cardiovascular research and drug safety assessment. BeKm-1, a 36-amino acid peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, is a potent and highly selective blocker of hERG channels.[2][4][5][6] This guide provides a comprehensive technical overview of the mechanism of action of this compound on hERG channels, detailing its binding characteristics, effects on channel gating, and the experimental methodologies used to elucidate these properties.

Molecular Profile of this compound

This compound is a 4 kDa peptide characterized by a compact structure consisting of an α-helix and a three-stranded antiparallel β-sheet, stabilized by three disulfide bridges.[4][5] This structural motif is common to the α-KTx family of scorpion toxins that target potassium channels.[2][5] However, this compound belongs to a distinct subfamily due to differences in its C-terminal amino acid sequence.[5] The primary amino acid sequence of this compound is H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH.[5]

Mechanism of Action: Pore Obstruction and Gating Modulation

This compound exerts its inhibitory effect on hERG channels primarily through a pore-obstruction mechanism, binding to the extracellular vestibule of the channel.[4][7] Unlike many small-molecule hERG blockers that access their binding site from the intracellular side, this compound acts exclusively from the extracellular face.[3][4] A key feature of its action is the preferential binding to the closed (resting) state of the channel, although some interaction with the open state has also been reported.[4][6][8] The toxin does not completely occlude the pore, allowing for some residual potassium ion flux even at saturating concentrations.[1][2][4] This incomplete block reaches a plateau of approximately 90%.[4]

Binding Affinity and Kinetics

This compound is one of the highest affinity ligands for the hERG channel.[4] The reported inhibitory concentrations and dissociation constants vary slightly across different studies and experimental conditions.

| Parameter | Value | Experimental System | Reference |

| IC50 | 1.9 ± 0.3 nM | HEK293 cells (automated patch-clamp) | [4] |

| IC50 | 3.3 nM | HEK293 cells | [5][6] |

| IC50 | 4.4 ± 0.2 nM | Xenopus oocytes (two-electrode voltage clamp) | [1] |

| IC50 | 7 nM | HEK293 cells (patch-clamp) | [9] |

| IC50 | 10-30 nM | HEK293 cells | [6] |

| IC50 | 27 nM (mono-[127I]-BeKm-1) | HEK293 cells (patch-clamp) | [9] |

| Kd | 13 pM (saturation binding) | Purified hERG membranes from HEK293 cells | [9] |

| Kd | 14 pM (kinetic analysis) | Purified hERG membranes from HEK293 cells | [9] |

| Kon | 3.6 x 107 M-1s-1 | Purified hERG membranes from HEK293 cells | [9] |

| Koff | 0.005 s-1 | Purified hERG membranes from HEK293 cells | [9] |

Effects on Channel Gating

Beyond simple pore blockage, this compound significantly modulates the gating properties of the hERG channel. Binding of the toxin leads to a pronounced positive shift in the voltage-dependence of activation.[1] This means that a stronger depolarization is required to open the channel in the presence of this compound.

| Gating Parameter | Control | 1000 nM this compound | Reference |

| V0.5 of Activation | -17.4 ± 0.9 mV | +37.5 ± 3.2 mV | [1] |

| Slope Factor (k) | 9.0 ± 0.3 mV | 24.8 ± 1.7 mV | [1] |

This alteration of gating kinetics suggests that this compound-bound channels can still conduct current, but their probability of opening is markedly reduced at physiological membrane potentials.[1][2][10] The toxin unbinds when the channel enters the inactivated state.[5]

Structural Basis of Interaction

The high-affinity and selective interaction of this compound with the hERG channel is dictated by specific amino acid residues on both the toxin and the channel.

Key Toxin Residues

Mutagenesis studies have identified a cluster of positively charged and aromatic residues on the α-helical face of this compound as crucial for its binding and inhibitory activity.[2][5][11] This is in contrast to many other scorpion toxins that utilize residues in their β-sheet for channel interaction.[2][11]

-

Critical for Binding: Tyr-11, Lys-18, Arg-20, and Lys-23 are the most critical residues for the interaction with the hERG channel.[2][5][11]

-

Indispensable Residue: Arg-20 plays an indispensable role, forming multiple interactions including a salt bridge and hydrogen bonds with the channel vestibule.[7] Mutation of this residue to lysine (B10760008) (R20K) dramatically reduces the toxin's activity.[7]

-

Pore Insertion: Computational models suggest that Lys-18 inserts its side chain into the channel's selectivity filter.[12]

hERG Channel Binding Site

The binding site for this compound is located in the outer vestibule of the hERG channel pore.[1][5] This region is formed by the S5-P linker and the turret loops of the channel.[1][10] The interaction is primarily electrostatic, with the positively charged surface of this compound interacting with negatively charged residues in the hERG vestibule.[5] However, van der Waals forces also contribute significantly to the molecular recognition.[12]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of electrophysiological, biochemical, and computational techniques.

Electrophysiology

Whole-Cell Patch-Clamp: This is the primary technique used to measure the effect of this compound on hERG currents in mammalian cell lines (e.g., HEK293) stably expressing the channel.

-

Cell Culture: HEK293 cells stably expressing hERG are cultured under standard conditions.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 150 KCl, 0.1 CaCl2, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

-

-

Voltage Protocol for IC50 Determination:

-

Holding potential of -80 mV.

-

Depolarizing step to +20 mV for 1 second to activate the channels.

-

Repolarizing step to -50 mV to elicit a large tail current.

-

The amplitude of the tail current is measured before and after the application of various concentrations of this compound.

-

-

Data Analysis: The fractional block is calculated and plotted against the toxin concentration. The data are then fitted with the Hill equation to determine the IC50.

Two-Electrode Voltage Clamp (TEVC): This technique is used to study hERG channels expressed in Xenopus laevis oocytes.

-

Oocyte Preparation: Oocytes are injected with cRNA encoding the hERG channel and incubated for 2-4 days.

-

Solutions:

-

Bath Solution (low Cl-, in mM): Typically contains a high concentration of a non-chloride salt (e.g., sodium methanesulfonate) to minimize interference from endogenous chloride currents.

-

-

Voltage Protocol: Similar to patch-clamp protocols, a depolarizing pulse is applied from a holding potential to activate the channels, followed by a repolarizing step to measure the tail current.

Site-Directed Mutagenesis

This technique is employed to identify the key amino acid residues involved in the toxin-channel interaction.

-

Procedure: Specific amino acid residues in either the this compound peptide or the hERG channel are replaced with other amino acids (commonly alanine) through PCR-based methods.[13][14]

-

Analysis: The functional effects of these mutations are then assessed using electrophysiological techniques. A significant change in the IC50 or binding affinity of the toxin for the mutated channel indicates that the altered residue is important for the interaction.

Radioligand Binding Assays

These assays are used to directly measure the binding affinity (Kd) of this compound to the hERG channel.

-

Radiolabeling: this compound is radiolabeled, for example, with 125I at the Tyr-11 residue.[9]

-

Membrane Preparation: Membrane vesicles containing the hERG channel are prepared from transfected HEK293 cells.

-

Saturation Binding: Increasing concentrations of radiolabeled this compound are incubated with the membrane vesicles until equilibrium is reached. The amount of bound and free ligand is then measured to determine the Kd and Bmax (maximum number of binding sites).

-

Competition Binding: A fixed concentration of radiolabeled this compound is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound or its mutants. This allows for the determination of the inhibitory constant (Ki) of the unlabeled compounds.

Visualizing the Mechanism of Action

References

- 1. This compound Is a HERG-Specific Toxin that Shares the Structure with ChTx but the Mechanism of Action with ErgTx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HERG-specific Peptide Toxin-BeKm 1 - Creative Peptides [creative-peptides.com]

- 3. Functional Impact of this compound, a High-Affinity hERG Blocker, on Cardiomyocytes Derived from Human-Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound toxin - Wikipedia [en.wikipedia.org]

- 6. smartox-biotech.com [smartox-biotech.com]

- 7. The scorpion toxin this compound blocks hERG cardiac potassium channels using an indispensable arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A radiolabeled peptide ligand of the hERG channel, [125I]-BeKm-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is a HERG-specific toxin that shares the structure with ChTx but the mechanism of action with ErgTx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interaction simulation of hERG K+ channel with its specific this compound peptide: insights into the selectivity of molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]

- 14. mdpi.com [mdpi.com]

The Origin and Profile of BeKm-1 Toxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BeKm-1 is a peptide toxin originally isolated from the venom of the Central Asian scorpion, Buthus eupeus.[1] It has garnered significant interest within the scientific community for its potent and highly selective inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[1][2] The etymology of its name reflects its origin and function: "Be" for Buthus eupeus and "Km" for its inhibitory action on M-type K+ currents.[1] This document provides a comprehensive overview of the origin, biochemical properties, mechanism of action, and experimental methodologies associated with this compound, tailored for a scientific audience.

Origin and Discovery

Biological Source

This compound is a natural constituent of the venom of the scorpion Buthus eupeus, a species now commonly referred to as Mesobuthus eupeus. This polymorphic scorpion species is widely distributed across arid and semi-arid regions of Central Asia, including eastern Turkey, Iran, Afghanistan, Pakistan, Turkmenistan, Uzbekistan, Kazakhstan, southern Mongolia, and northern China.[3][4]

Initial Isolation and Characterization

The toxin was first isolated and described in 1996 by Filippov and colleagues. Their work identified this compound as a novel peptide inhibitor of M-type K+ currents in neuroblastoma-glioma cells. Subsequent research has since elucidated its primary target as the hERG channel.

Biochemical and Structural Properties

This compound is a 36-amino acid peptide with a molecular weight of approximately 4.09 kDa.[1][2] Its structure is characterized by an α-helix and a three-stranded antiparallel β-sheet, stabilized by three disulfide bridges.[1] While it shares a structural scaffold with the α-KTx family of scorpion potassium channel blockers, this compound is classified into a new subfamily due to differences in its C-terminal amino acid sequence.[1]

Primary Amino Acid Sequence: H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH[1]

Mechanism of Action

This compound is a potent and selective blocker of hERG (Kv11.1) potassium channels, which are crucial for cardiac repolarization.[5] Unlike many small-molecule hERG inhibitors that bind to the intracellular pore, this compound interacts with the external vestibule of the channel.[6] The toxin does not fully occlude the pore, but rather modifies the channel's gating properties, making it a valuable tool for studying hERG channel structure and function.[7][8] The interaction is primarily driven by electrostatic forces, with key positively charged residues on the toxin's α-helix, such as Arg20, playing a critical role in binding to the negatively charged outer vestibule of the hERG channel.[1][5] this compound preferentially binds to the closed state of the channel.[6]

Quantitative Data

The following tables summarize the binding affinity and selectivity of this compound for various ion channels.

| Target | Parameter | Value | Cell Line | Notes |

| hERG1 (Kv11.1) | IC50 | 3.3 nM | HEK-293 | Native Toxin |

| hERG1 (Kv11.1) | IC50 | 1.9 ± 0.3 nM | HEK-293 | Automated patch-clamp |

| hERG1 (Kv11.1) | IC50 | 7 nM | HEK-293 | Wild-type this compound |

| hERG1 (Kv11.1) | IC50 | 27 nM | HEK-293 | Mono-[127I]-BeKm-1 |

| hERG1 (Kv11.1) | Kd | 13 pM | HEK-293 Membranes | Saturation binding of [125I]-BeKm-1 |

| hERG1 (Kv11.1) | Kd | 14 pM | HEK-293 Membranes | Kinetic analysis of [125I]-BeKm-1 |

| hERG1 (Kv11.1) | Kd | 4.4 ± 0.2 nM | - | Apparent dissociation constant |

| hERG1 (Kv11.1) | Kd | 7.7 nM | - | Reversible binding |

| rERG1 | Kd | 19 nM | - | Reversible binding |

| hERG2 (Kv11.2) | Kd | 77 nM | - | Reversible binding |

| rERG2 | Kd | 4.2 nM | - | Irreversible binding |

| hERG3 (Kv11.3) | Kd | 11.5 nM | - | Reversible binding |

| rERG3 | Kd | 747 nM | - | Reversible binding |

Table 1: Binding Affinity of this compound for ERG Channels [7][9][10]

| Channel Type | Species | Effect at 100 nM this compound |

| EAG | Human | No effect |

| SK1 | Human | No effect |

| SK2 | Rat | No effect |

| IK | Human | No effect |

| BK | Human | No effect |

| KCNQ1/KCNE1 | - | No effect |

| KCNQ2/KCNQ3 | - | No effect |

| KCNQ4 | - | No effect |

Table 2: Selectivity Profile of this compound [2]

Experimental Protocols

Recombinant Expression and Purification of this compound

Recombinant this compound is often produced in Escherichia coli to obtain sufficient quantities for structural and functional studies. The following protocol is a generalized summary based on published methods.[7]

-

Vector Construction : The cDNA encoding the 36 amino acid mature this compound toxin is cloned into an expression vector. Often, it is expressed as a fusion protein to enhance stability and simplify purification. A common strategy is to fuse it with the IgG-binding domains of Staphylococcal protein A.[7]

-

Transformation : The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3) or HB101.[7][11]

-

Culture and Induction : A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic. This is then used to inoculate a larger expression culture. The culture is grown at 37°C with shaking until the optical density (OD600) reaches 0.4-0.8.[12] Protein expression is then induced, commonly with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]

-

Cell Lysis and Fusion Protein Purification : Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed, for example, by ultrasonication.[7] After centrifugation to remove cell debris, the supernatant containing the soluble fusion protein is loaded onto an IgG-Sepharose affinity column.[7]

-

Cleavage and Toxin Purification : The this compound toxin is cleaved from the fusion partner using a specific protease, such as enterokinase.[7] The cleaved toxin is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Electrophysiological Analysis using Whole-Cell Patch Clamp

The functional effects of this compound on hERG channels are typically assessed using the whole-cell patch-clamp technique on cells heterologously expressing the channel, such as Human Embryonic Kidney (HEK-293) cells.[13]

-

Cell Preparation : HEK-293 cells stably expressing hERG channels are cultured and plated onto glass coverslips for recording.

-

Recording Solutions :

-

External Solution (in mM) : e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM) : e.g., 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

-

-

Recording Procedure :

-

A glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is brought into contact with a cell.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

-

The cell membrane under the pipette is ruptured by applying further suction, establishing the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

-

Voltage Protocol for hERG Current Elicitation : A typical voltage protocol to elicit hERG currents involves a depolarizing step to activate the channels (e.g., to +20 mV for 1-2 seconds) followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic large tail current as the channels recover from inactivation and deactivate.

-

Data Acquisition and Analysis : Currents are recorded before and after the application of this compound to the external solution. The percentage of current inhibition is calculated to determine the IC50 value by fitting the concentration-response data to the Hill equation.

Visualizations

Caption: Mechanism of this compound action on the hERG channel.

Caption: Experimental workflow for this compound characterization.

References

- 1. This compound toxin - Wikipedia [en.wikipedia.org]

- 2. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]

- 3. sea-entomologia.org [sea-entomologia.org]

- 4. Mesobuthus eupeus - Wikipedia [en.wikipedia.org]

- 5. The scorpion toxin this compound blocks hERG cardiac potassium channels using an indispensable arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Impact of this compound, a High-Affinity hERG Blocker, on Cardiomyocytes Derived from Human-Induced Pluripotent Stem Cells [mdpi.com]

- 7. This compound Is a HERG-Specific Toxin that Shares the Structure with ChTx but the Mechanism of Action with ErgTx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "this compound Is a HERG-Specific Toxin that Shares the Structure with ChTx bu" by Mei Zhang, Yuliya V. Korolkova et al. [scholarscompass.vcu.edu]

- 9. A radiolabeled peptide ligand of the hERG channel, [125I]-BeKm-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional Impact of this compound, a High-Affinity hERG Blocker, on Cardiomyocytes Derived from Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 12. neb.com [neb.com]

- 13. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

BeKm-1 Peptide: A Technical Guide to its Sequence, Structure, and Function as a Selective hERG Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BeKm-1 is a 36-amino acid peptide toxin originally isolated from the venom of the Central Asian scorpion Buthus eupeus.[1][2] It has garnered significant scientific interest due to its potent and highly selective inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[3][4] Dysfunctional hERG channels are implicated in Long QT Syndrome, a disorder that can lead to fatal cardiac arrhythmias.[5] This technical guide provides a comprehensive overview of the this compound peptide, detailing its primary and tertiary structure, its mechanism of action on the hERG channel, and the experimental methodologies employed for its characterization.

Physicochemical and Biological Properties

This compound is a member of the α-KTx family of scorpion toxins, characterized by a conserved structural scaffold.[1] However, it belongs to a new subfamily distinguished by specific residues in its C-terminal region.[1]

Amino Acid Sequence and Molecular Characteristics

The primary structure of this compound consists of 36 amino acids with a molecular weight of approximately 4091.70 Da.[3] The peptide contains six cysteine residues that form three disulfide bridges, crucial for its stable three-dimensional structure.[1][3]

Table 1: Molecular Characteristics of this compound Peptide

| Property | Value | Reference |

| Amino Acid Sequence | RPTDIKCSESYQCFPVCKSRFGKTNGRCVNGFCDCF | [3][4] |

| Disulfide Bridges | Cys7-Cys28, Cys13-Cys33, Cys17-Cys35 | [3] |

| Molecular Formula | C₁₇₄H₂₆₁N₅₁O₅₂S₆ | [3][4] |

| Molecular Weight | 4091.70 Da | [3][4] |

| Number of Amino Acids | 36 | [1][3] |

Three-Dimensional Structure

The tertiary structure of this compound has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[2] It adopts a compact fold consisting of a short α-helix and a three-stranded antiparallel β-sheet.[1][2] This "cysteine-stabilized α/β" (CSα/β) motif is a hallmark of many scorpion toxins.[1] The key residues responsible for its interaction with the hERG channel are located on the α-helix and the subsequent loop.[2][6]

Biological Activity and Selectivity

This compound is a potent and selective blocker of the hERG (Kv11.1) potassium channel.[3][4] Its high affinity and specificity make it a valuable tool for studying the structure and function of this important ion channel.

Inhibition of hERG Channels

This compound inhibits hERG channels by physically occluding the outer vestibule of the pore, thereby preventing the flux of potassium ions.[1][6] Unlike many small-molecule hERG blockers that bind to the inner cavity of the channel, this compound interacts with the external face.[5][6] The toxin binds to the channel in both its resting and activated states, but unbinds from the inactivated state.[1]

Table 2: Inhibitory Activity of this compound on hERG Channels

| Parameter | Value | Cell Line | Method | Reference |

| IC₅₀ | 3.3 nM | HEK-293 | Patch Clamp | [1][3] |

| IC₅₀ | 7 nM | HEK-293 | Patch Clamp | [7] |

| IC₅₀ | 1.9 ± 0.3 nM | HEK-293 | Automated Patch Clamp | [8] |

| Kd | 4.4 ± 0.2 nM | Oocytes | Patch Clamp | [9] |

| Kd (saturation) | 13 pM | HEK-293 membranes | Radioligand Binding | [1][4] |

| Kd (kinetic) | 14 pM | HEK-293 membranes | Radioligand Binding | [1][4] |

| kon | 3.6 x 10⁷ M⁻¹s⁻¹ | HEK-293 membranes | Radioligand Binding | [1][4] |

| koff | 0.005 s⁻¹ | HEK-293 membranes | Radioligand Binding | [1][4] |

Selectivity Profile

This compound exhibits remarkable selectivity for hERG channels over a wide range of other potassium channels.[3] This specificity is crucial for its use as a pharmacological probe.

Table 3: Selectivity of this compound for Various Potassium Channels

| Channel | Concentration Tested | Effect | Reference |

| hEAG | 100 nM | No effect | [3] |

| hSK1 | 100 nM | No effect | [3] |

| rSK2 | 100 nM | No effect | [3] |

| hIK | 100 nM | No effect | [3] |

| hBK | 100 nM | No effect | [3] |

| KCNQ1/KCNE1 | 100 nM | No effect | [3] |

| KCNQ2/KCNQ3 | 100 nM | No effect | [3] |

| KCNQ4 | 100 nM | No effect | [3] |

| rELK1 | 100 nM | Minimal effect | [3] |

Mechanism of Action and Key Residues

Mutagenesis studies have identified several key amino acid residues in this compound that are critical for its high-affinity binding to the hERG channel.[2][6] These residues form a positively charged surface on the α-helical region of the peptide, which interacts with the negatively charged outer vestibule of the hERG channel.[1]

Table 4: Key this compound Residues for hERG Channel Interaction

| Residue | Location | Importance | Reference |

| Tyr-11 | α-helix | Critical for binding | [2][6] |

| Lys-18 | α-helix | Critical for binding; plugs into the selectivity filter | [2][5][6] |

| Arg-20 | α-helix | Critical for binding; forms multiple interactions | [2][6][9][10] |

| Lys-23 | α-helix | Important for binding | [2][6] |

The interaction of this compound with the hERG channel leads to a prolongation of the QT interval in the electrocardiogram, a hallmark of hERG channel inhibition.[3][5]

Experimental Protocols

Recombinant Production and Purification of this compound

A common method for producing this compound for research purposes involves recombinant expression in Escherichia coli.[11]

References

- 1. A radiolabeled peptide ligand of the hERG channel, [125I]-BeKm-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HERG-specific Peptide Toxin-BeKm 1 - Creative Peptides [creative-peptides.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. Interaction simulation of hERG K+ channel with its specific this compound peptide: insights into the selectivity of molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent analogues of this compound with high and specific activity against the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Impact of this compound, a High-Affinity hERG Blocker, on Cardiomyocytes Derived from Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Is a HERG-Specific Toxin that Shares the Structure with ChTx but the Mechanism of Action with ErgTx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The scorpion toxin this compound blocks hERG cardiac potassium channels using an indispensable arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Molecular Embrace: A Technical Guide to the BeKm-1 Binding Site on the hERG Channel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding interaction between the scorpion toxin BeKm-1 and the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding this interaction is of paramount importance in the fields of cardiology, pharmacology, and drug safety assessment due to the critical role of hERG channels in cardiac repolarization and their susceptibility to unintended blockade by a wide range of therapeutic compounds.

Executive Summary

This compound, a 36-amino acid peptide toxin isolated from the Central Asian scorpion Buthus eupeus, is a potent and selective blocker of the hERG potassium channel.[1] Unlike many small-molecule hERG inhibitors that bind to the inner pore of the channel, this compound interacts with the external vestibule.[2][3] This interaction is not a simple "pore-plugging" mechanism; instead, this compound binding modulates the channel's gating kinetics, leading to a reduction in current.[4][5] The binding is characterized by high affinity, with reported IC50 values in the low nanomolar range.[1][2] Mutagenesis studies on both the toxin and the channel have identified key amino acid residues that form the molecular interface, highlighting the importance of electrostatic and other interactions. This guide will delve into the quantitative aspects of this binding, detail the experimental methodologies used to elucidate this interaction, and provide visual representations of the key molecular players and pathways.

Quantitative Binding and Functional Data

The affinity of this compound for the hERG channel has been quantified through various experimental paradigms. The following tables summarize the key quantitative data available in the literature, providing a comparative look at binding affinities and the functional consequences of mutations.

Table 1: this compound Binding Affinity and Inhibitory Potency on hERG Channels

| Parameter | Value | Experimental System | Comments | Reference(s) |

| IC50 | 3.3 nM | Heterologous expression | [1] | |

| IC50 | 1.9 ± 0.3 nM | Automated patch-clamp on HEK293 cells | Compared to dofetilide (B1670870) (7.2 nM) and E-4031 (30.6 nM) under the same conditions.[2] | [2] |

| IC50 | 7 nM | Patch-clamp recordings | Wild-type this compound. | [6] |

| IC50 | 15.3 nM | Reported range of values. | [2] | |

| Kd | 13 pM | Saturation binding analysis with [125I]-BeKm-1 | Using purified membrane vesicles from HEK-293 cells transfected with hERG. | [6] |

| Kd | 14 pM | Kinetic binding analysis with [125I]-BeKm-1 | [6] | |

| k_on | 3.6 x 10^7 M^-1s^-1 | Kinetic binding analysis with [125I]-BeKm-1 | [6] | |

| k_off | 0.005 s^-1 | Kinetic binding analysis with [125I]-BeKm-1 | [6] |

Table 2: Key Residues in this compound and hERG Channel Involved in Binding

| Molecule | Residue(s) | Importance in Binding | Experimental Evidence | Reference(s) |

| This compound | Tyr-11, Lys-18, Arg-20, Lys-23 | These residues, located on the α-helix, form a positive electrostatic surface that interacts with the hERG channel's outer vestibule.[1][5] | Alanine (B10760859) scanning mutagenesis.[4] | [1][4][5] |

| This compound | Lys-18 | Critical for binding. The K18A mutation results in a >300-fold drop in affinity.[6] | Competition experiments with radiolabeled this compound.[6] | [6] |

| This compound | Arg-20 | Plays a key role, forming multiple interactions (salt bridge and hydrogen bonds) with the channel vestibule.[7] | Molecular dynamics simulations and mutagenesis; the R20K mutant showed dramatically decreased activity.[7] | [7] |

| hERG Channel | S5-P linker (turret) residues | Residues in the middle of the S5-P linker (putative 583–597 helix) are critical for binding.[4][8] | Cysteine scanning mutagenesis.[4] | [4][8] |

| hERG Channel | Pore entrance residues | Crucial for forming the binding site along with the S5-P linker residues.[4][8] | Cysteine scanning mutagenesis.[4] | [4][8] |

| hERG Channel | S631 | The S631C mutation decreases this compound affinity. | Mutagenesis and electrophysiological recordings.[9] | [9] |

Experimental Protocols

The characterization of the this compound binding site on the hERG channel has relied on a combination of electrophysiology, molecular biology, and computational modeling.

Electrophysiological Recording of hERG Currents

-

Cell Systems: Human Embryonic Kidney (HEK293) cells stably expressing hERG channels are a common model system.[2][10] Xenopus laevis oocytes injected with hERG cRNA are also widely used.[4][9]

-

Recording Technique: The two-microelectrode voltage-clamp technique is employed for Xenopus oocytes, while the whole-cell patch-clamp technique is used for HEK293 cells.[4][10] Automated high-throughput patch-clamp systems have also been utilized for dose-response analysis.[2]

-

Voltage Protocols: To elicit hERG currents, a typical voltage protocol involves a depolarizing step from a holding potential of -80 mV to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.[2][4] The effect of this compound is quantified by measuring the reduction in the peak tail current amplitude.[9]

-

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and fitting the data to the Hill equation to determine the IC50 value.[2]

Mutagenesis Studies

-

Site-Directed Mutagenesis: To identify key residues, site-directed mutagenesis is performed on both the this compound toxin and the hERG channel. For this compound, alanine scanning mutagenesis, where specific residues are replaced with alanine, helps to pinpoint amino acids critical for the interaction.[4] For the hERG channel, cysteine scanning mutagenesis is a powerful tool to probe the structure of the outer vestibule.[4]

-

Functional Characterization: The functional effects of these mutations on the this compound/hERG interaction are then assessed using the electrophysiological techniques described above. A significant change in the IC50 value for a mutant indicates the importance of that residue in the binding process.

Radioligand Binding Assays

-

Radiolabeling: this compound can be radiolabeled, for instance with Iodine-125 at Tyrosine 11, to create a high-affinity radioligand ([125I]-BeKm-1).[6]

-

Binding Assays: Saturation and competition binding assays are performed using purified membrane vesicles from cells overexpressing hERG channels.[6] In saturation experiments, increasing concentrations of the radioligand are incubated with the membranes to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). In competition experiments, a fixed concentration of the radioligand is co-incubated with increasing concentrations of unlabeled this compound or its mutants to determine their inhibitory constants (Ki).[6]

Molecular Modeling and Simulation

-

Homology Modeling: In the absence of a co-crystal structure, the three-dimensional structure of the hERG channel is often modeled based on the known structures of homologous potassium channels.[11][12]

-

Protein-Protein Docking: Computational docking algorithms are used to predict the binding mode of this compound to the hERG channel model. These simulations are guided by experimental data from mutagenesis studies to generate a plausible complex structure.[9][11][12]

-

Molecular Dynamics (MD) Simulations: Once a model of the this compound-hERG complex is obtained, MD simulations are performed to study the dynamic behavior of the complex over time.[11][12] These simulations can provide insights into the stability of the interaction and the specific atomic-level interactions, such as hydrogen bonds and salt bridges, that mediate binding.[7]

Visualizing the Interaction: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental approaches discussed in this guide.

Caption: Molecular interaction pathway of this compound with the hERG channel.

Caption: Workflow for characterizing the this compound-hERG interaction.

Conclusion and Future Directions

The interaction between this compound and the hERG channel is a well-characterized example of a peptide toxin modulating an ion channel through an allosteric mechanism rather than direct pore occlusion. The high affinity and specificity of this interaction are governed by a defined set of residues on both the toxin and the channel's outer vestibule. The experimental approaches detailed in this guide have been instrumental in building our current understanding.

Future research will likely focus on obtaining a high-resolution co-crystal or cryo-EM structure of the this compound-hERG complex, which would provide the ultimate atomic-level detail of the binding interface. Such a structure would be invaluable for the rational design of novel therapeutic agents that can modulate hERG channel activity with high specificity, potentially leading to new antiarrhythmic drugs with improved safety profiles. Furthermore, fluorescently labeled this compound analogues are being developed as powerful tools to study the distribution and dynamics of hERG channels in living cells.[9][13] Continued investigation into this fascinating molecular interaction will undoubtedly yield further insights into the structure, function, and pharmacology of the hERG channel.

References

- 1. This compound toxin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a peptide inhibitor of human ether-a-go-go-related gene potassium currents, prolongs QTc intervals in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Is a HERG-Specific Toxin that Shares the Structure with ChTx but the Mechanism of Action with ErgTx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HERG-specific Peptide Toxin-BeKm 1 - Creative Peptides [creative-peptides.com]

- 6. A radiolabeled peptide ligand of the hERG channel, [125I]-BeKm-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The scorpion toxin this compound blocks hERG cardiac potassium channels using an indispensable arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a HERG-specific toxin that shares the structure with ChTx but the mechanism of action with ErgTx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescent analogues of this compound with high and specific activity against the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Interaction simulation of hERG K+ channel with its specific this compound peptide: insights into the selectivity of molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorescent analogues of this compound with high and specific activity against the hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of BeKm-1 on Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BeKm-1, a peptide toxin isolated from the venom of the scorpion Buthus eupeus, is a potent and highly selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its inhibition can lead to acquired long QT syndrome (LQTS), a condition that increases the risk of life-threatening arrhythmias.[3][4] This technical guide provides an in-depth overview of the physiological effects of this compound on cardiomyocytes, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by binding to the extracellular vestibule of the hERG channel, obstructing the ion conduction pathway.[5][6] Unlike many small-molecule hERG blockers that access the channel's inner pore, this compound acts from the outside.[1][6] A key characteristic of this compound is its preferential binding to the closed state of the channel.[1] This interaction leads to a reduction in the repolarizing IKr current, which is carried by hERG channels.[3]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on hERG channel function and cardiomyocyte electrophysiology.

Table 1: this compound Affinity and Inhibition of hERG Channels

| Parameter | Value | Cell Type | Reference |

| IC50 | 3.3–15.3 nM | HEK293 cells | [1] |

| IC50 (mono-[127I]-BeKm-1) | 27 nM | HEK293 cells | [7] |

| IC50 (wild-type this compound) | 7 nM | HEK293 cells | [7] |

| Kd (mono-[125I]-BeKm-1) | 13 pM (saturation), 14 pM (kinetic) | HEK293 cell membranes | [7] |

Table 2: Electrophysiological Effects of this compound on Human iPS-Cell Derived Cardiomyocytes (hiPS-CMs)

| Parameter | Condition | Value | Reference |

| Action Potential Frequency | Vehicle | 2.50 ± 0.20 Hz | [1] |

| 5 nM this compound | 0.70 ± 0.26 Hz | [1] | |

| Maximum Diastolic Potential | Vehicle | -52.2 ± 1.7 mV | [1] |

| 5 nM this compound | -36.1 ± 2.3 mV | [1] | |

| Maximal Upstroke Velocity | Vehicle | 6.9 ± 0.9 mV/s | [1] |

| 5 nM this compound | 4.6 ± 0.9 mV/s | [1] | |

| Action Potential Duration 90% (APD90) | Vehicle | 95.0 ± 8.4 ms | [1] |

| 5 nM this compound | 117.4 ± 11.3 ms | [1] |

Table 3: Effects of this compound on QTc Interval in Isolated Rabbit Hearts

| Concentration | QTc Prolongation | Reference |

| 10 nM | 4.7% | [6] |

| 100 nM | 16.3% | [6] |

Signaling Pathways and Physiological Consequences

The primary signaling event initiated by this compound is the direct blockade of the hERG potassium channel. This initial action triggers a cascade of electrophysiological changes within the cardiomyocyte, ultimately impacting its electrical stability and contractile function.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study the effects of this compound.

Cell Culture of hiPS-CMs

Human induced pluripotent stem cell-derived cardiomyocytes are cultured to form a spontaneously beating syncytium.[1] Commercially available hiPS-CMs are typically thawed and plated on fibronectin-coated multi-well plates in a specialized plating medium. After 24-48 hours, the medium is replaced with a maintenance medium, and the cells are maintained at 37°C and 5% CO2. Experiments are generally performed on mature, synchronously contracting monolayers.[1]

Automated Patch-Clamp Electrophysiology

To assess the effect of this compound on hERG currents, an automated high-throughput patch-clamp system is often employed using HEK293 cells stably expressing the hERG channel.[1]

-

Cell Preparation: Cells are harvested and suspended in an extracellular solution.

-

Recording: The automated system performs whole-cell patch-clamp recordings. A voltage protocol is applied to elicit hERG currents, typically involving a depolarization step to activate the channels followed by a repolarizing step to measure the tail current.[1]

-

Drug Application: this compound is perfused at various concentrations to determine the dose-dependent block of the hERG current.[1] The IC50 is calculated from the resulting concentration-response curve.

Action Potential Recordings in hiPS-CMs

The impact of this compound on the action potential of cardiomyocytes is measured using the perforated patch-clamp technique in current-clamp mode.

-

Preparation: A single spontaneously beating cardiomyocyte within a monolayer is targeted.

-

Recording: The patch pipette contains an internal solution with an agent like β-escin to perforate the cell membrane, maintaining the integrity of the intracellular environment.

-

Data Acquisition: Spontaneous action potentials are recorded before and after the application of this compound.[1] Parameters such as action potential duration (APD), frequency, and maximum diastolic potential are analyzed.[1]

Calcium Transient and Contractility Measurements

The effects of this compound on calcium handling and mechanical function are assessed through calcium imaging and video microscopy.

-

Calcium Imaging: hiPS-CMs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The cells are then stimulated, and the changes in intracellular calcium concentration are recorded using a fluorescence imaging system before and after this compound application.[1][3]

-

Contractility: The mechanical contractions of the cardiomyocyte monolayer are recorded using a video-based system.[3] The contraction and relaxation velocities and amplitudes are analyzed to determine the impact of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the effects of a compound like this compound on cardiomyocytes.

Conclusion

This compound serves as a valuable research tool for understanding the role of the hERG channel in cardiac electrophysiology and for studying the mechanisms of drug-induced arrhythmias. Its high affinity and specific extracellular binding site distinguish it from many other hERG inhibitors.[1][8] The data clearly demonstrate that by blocking hERG channels, this compound prolongs the action potential duration, reduces the spontaneous beating rate, and can induce arrhythmogenic events like early afterdepolarizations in cardiomyocytes.[1][3] These findings underscore the utility of this compound in preclinical models for assessing cardiac safety and for the development of novel antiarrhythmic therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. The scorpion toxin this compound blocks hERG cardiac potassium channels using an indispensable arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Impact of this compound, a High-Affinity hERG Blocker, on Cardiomyocytes Derived from Human-Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Is a HERG-Specific Toxin that Shares the Structure with ChTx but the Mechanism of Action with ErgTx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a peptide inhibitor of human ether-a-go-go-related gene potassium currents, prolongs QTc intervals in isolated rabbit heart [pubmed.ncbi.nlm.nih.gov]

- 7. A radiolabeled peptide ligand of the hERG channel, [125I]-BeKm-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a HERG-specific toxin that shares the structure with ChTx but the mechanism of action with ErgTx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

BeKm-1: A Selective Blocker of the hERG Potassium Channel

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BeKm-1, a peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, has emerged as a highly potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] The hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), plays a critical role in cardiac action potential repolarization.[2][3] Due to its crucial function, the hERG channel is a key target for antiarrhythmic drug development and a primary focus in cardiotoxicity screening of new chemical entities. This technical guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, quantitative data on its interaction with hERG channels, and detailed experimental protocols for its characterization.

Introduction

The hERG (Kv11.1) potassium channel is a voltage-gated ion channel essential for the normal repolarization of the cardiac action potential.[2][3] Inhibition of hERG channel function can lead to a prolongation of the QT interval in the electrocardiogram, a condition known as Long QT Syndrome (LQTS), which can increase the risk of life-threatening cardiac arrhythmias.[4][5] Consequently, the identification and characterization of selective hERG channel blockers are of paramount importance for both cardiovascular research and drug safety assessment.

This compound is a 36-amino acid peptide toxin that has demonstrated high affinity and selectivity for the hERG channel.[1][4] Its unique mechanism of action, targeting the extracellular vestibule of the channel, distinguishes it from many small-molecule hERG blockers that typically bind to the intracellular pore domain.[4][5] This makes this compound an invaluable tool for probing the structure and function of the hERG channel and a potential scaffold for the design of novel cardiac therapeutics.

Biochemical and Structural Properties

This compound is a 4 kDa peptide characterized by a compact structure stabilized by three disulfide bridges.[1] Its primary amino acid sequence is H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH.[1] Structurally, this compound consists of an α-helix and a three-stranded antiparallel β-sheet.[1][4] Mutagenesis studies have revealed that key positively charged residues, particularly Lys-18, Arg-20, and Lys-23, located in the α-helical region, are crucial for its binding to the hERG channel.[1][3][6]

Mechanism of Action

This compound selectively inhibits hERG channels by binding to the outer vestibule of the channel pore.[1][7] Unlike many hERG-blocking drugs that act from the intracellular side, this compound exerts its effect from the extracellular space.[4] The toxin interacts with the S5-P linker region of the hERG channel, a domain that contributes to the formation of the channel's outer mouth.[7][8][9]

The binding of this compound is state-dependent, showing a preference for the closed or resting state of the channel.[4][10][11][12] This is in contrast to many small-molecule blockers that preferentially bind to the open or inactivated states. The interaction between the positively charged surface of this compound and the negatively charged residues in the hERG channel's vestibule is a key determinant of its high-affinity binding.[1][8] While this compound is a potent inhibitor, it does not cause a complete pore block, suggesting that the toxin-bound channel may still conduct ions, albeit with altered gating properties.[3][4][8][9]

Quantitative Data

The potency and selectivity of this compound have been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data for this compound's interaction with hERG and other ion channels.

Table 1: Potency of this compound on hERG Channels

| Preparation | Method | IC50 / Kd | Reference |

| hERG expressed in HEK293 cells | Whole-cell patch clamp | IC50: 3.3 nM | [1] |

| hERG expressed in HEK293 cells | Whole-cell patch clamp | IC50: 1.9 ± 0.3 nM | [4] |

| hERG expressed in HEK293 cells | Whole-cell patch clamp | Apparent Kd: 4.4 ± 0.2 nM | [8] |

| hERG expressed in Xenopus oocytes | Two-electrode voltage clamp | Apparent Kd: 4.4 ± 0.2 nM | [8] |

| Purified hERG channel protein in membrane vesicles | Radioligand binding assay ([¹²⁵I]-BeKm-1) | Kd: 13 pM (saturation), 14 pM (kinetic) | [13] |

Table 2: Selectivity of this compound against other Ion Channels

| Channel | Species | Method | Concentration Tested | Effect | Reference |

| hEAG | Human | Electrophysiology | 100 nM | No effect | [14] |

| hSK1 | Human | Electrophysiology | 100 nM | No effect | [14] |

| rSK2 | Rat | Electrophysiology | 100 nM | No effect | [14] |

| hIK | Human | Electrophysiology | 100 nM | No effect | [14] |

| hBK | Human | Electrophysiology | 100 nM | No effect | [14] |

| KCNQ1/KCNE1 | Human | Electrophysiology | 100 nM | No effect | [14] |

| KCNQ2/KCNQ3 | Human | Electrophysiology | 100 nM | No effect | [14] |

| KCNQ4 | Human | Electrophysiology | 100 nM | No effect | [14] |

| Kv1.2/KCNA2 | - | Electrophysiology | 50 nM | No effect | |

| Kv1.4/KCNA4 | - | Electrophysiology | 50 nM | No effect | |

| Kv2.1/KCNB1 | - | Electrophysiology | 50 nM | No effect | |

| Kv4.3/KCND3 | - | Electrophysiology | 50 nM | No effect | |

| Kir1.1/KCNJ1 | - | Electrophysiology | 50 nM | No effect |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted from studies characterizing the effects of this compound on hERG channels expressed in HEK293 cells.[4][10][11]

Cell Culture:

-

HEK293 cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 400 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Compensate for cell capacitance and series resistance to minimize voltage errors.

-

Hold the cell membrane potential at a holding potential of -80 mV.

-

Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.

-

After recording stable baseline currents, apply this compound at various concentrations to the bath solution.

-

Record the currents in the presence of the toxin until a steady-state block is achieved.

-

To determine the IC50, apply a range of this compound concentrations and measure the fractional block of the tail current at each concentration. Fit the concentration-response data to the Hill equation.

Radioligand Binding Assay

This protocol is based on the use of [¹²⁵I]-BeKm-1 to determine its binding affinity for the hERG channel.[13]

Membrane Preparation:

-

Harvest HEK293 cells expressing the hERG channel.

-

Homogenize the cells in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.

Binding Assay:

-

In a microcentrifuge tube, combine the cell membrane preparation, [¹²⁵I]-BeKm-1 (at a low picomolar concentration), and either binding buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., on ice) for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in a wash buffer.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For saturation binding experiments, use increasing concentrations of [¹²⁵I]-BeKm-1 to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding experiments, use a fixed concentration of [¹²⁵I]-BeKm-1 and increasing concentrations of unlabeled this compound or other competing ligands to determine their inhibitory constants (Ki).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action on the hERG channel and its physiological consequences.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a powerful and selective pharmacological tool for studying the hERG potassium channel. Its high affinity, selectivity, and unique extracellular binding site make it an invaluable reagent for a wide range of applications in cardiovascular research and drug discovery. The data and protocols presented in this guide are intended to facilitate the use of this compound in elucidating the role of the hERG channel in both physiological and pathological conditions. As research continues, this compound may also serve as a template for the development of novel therapeutics with improved selectivity and safety profiles for the treatment of cardiac arrhythmias.

References

- 1. This compound toxin - Wikipedia [en.wikipedia.org]

- 2. Functional Impact of this compound, a High-Affinity hERG Blocker, on Cardiomyocytes Derived from Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HERG-specific Peptide Toxin-BeKm 1 - Creative Peptides [creative-peptides.com]

- 4. mdpi.com [mdpi.com]

- 5. Functional Impact of this compound, a High-Affinity hERG Blocker, on Cardiomyocytes Derived from Human-Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The scorpion toxin this compound blocks hERG cardiac potassium channels using an indispensable arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound Is a HERG-Specific Toxin that Shares the Structure with ChTx but the Mechanism of Action with ErgTx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is a HERG-specific toxin that shares the structure with ChTx but the mechanism of action with ErgTx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Preferential closed channel blockade of HERG potassium currents by chemically synthesised this compound scorpion toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A radiolabeled peptide ligand of the hERG channel, [125I]-BeKm-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. smartox-biotech.com [smartox-biotech.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BeKm-1 toxin family, potent and selective blockers of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Due to the critical role of hERG channels in cardiac repolarization, and by extension, in cardiac safety pharmacology, this compound and its analogs represent invaluable tools for basic research and drug development. This document details their structure, mechanism of action, and pharmacology, and provides detailed experimental protocols for their study.

Core Concepts: The this compound Toxin

This compound is a 36-amino-acid peptide toxin originally isolated from the venom of the Central Asian scorpion Buthus eupeus.[1][2] It exhibits high affinity and selectivity for the hERG (Kv11.1) potassium channel, a key ion channel involved in the repolarization phase of the cardiac action potential.[1][2] Structurally, this compound adopts a common scorpion toxin motif, featuring a short α-helix connected to a triple-stranded antiparallel β-sheet, stabilized by three disulfide bridges.[1]

The primary amino acid sequence of this compound is: RPTDIKCSESYQCFPVCKSRFGKTNGRCVNGCFDCF[1]

Unlike many other potassium channel-blocking toxins that physically occlude the ion pore, this compound binds to the outer vestibule of the hERG channel.[3][4][5] This interaction does not completely block ion flow but rather modulates the channel's gating properties, leading to a reduction in current.[6] This mechanism of action involves key positively charged residues on the toxin's α-helical surface, particularly Lys18 and Arg20, which interact with the channel's turret region.[4][5][7][8] Computational models suggest that Lys18 inserts its side chain into the selectivity filter, while Arg20 forms multiple hydrogen bonds with neighboring channel residues.[4][5][8]

Quantitative Pharmacology of this compound and Related Peptides

The potency of this compound and its derivatives has been quantified across various experimental paradigms. The following tables summarize key affinity (Kd) and inhibitory concentration (IC50) values, providing a comparative look at their activity.

| Compound | Target | Cell Type | Assay | Parameter | Value | Reference |

| This compound (native) | hERG | HEK293 | Whole-cell Patch Clamp | IC50 | 3.3 nM | [2] |

| This compound (synthetic) | hERG | HEK293 | Whole-cell Patch Clamp | IC50 | 1.9 nM | [9] |

| This compound (recombinant) | hERG | Xenopus oocytes | Two-electrode Voltage Clamp | Kd | 4.4 nM | [3] |

| mono-[127I]-BeKm-1 | hERG | HEK293 | Whole-cell Patch Clamp | IC50 | 27 nM | [10] |

| [125I]-BeKm-1 | hERG | HEK293 membranes | Radioligand Binding | Kd | 13 pM | [10] |

| This compound-K18A mutant | hERG | HEK293 membranes | Radioligand Binding Competition | Affinity Drop | >300-fold | [10] |

| BeKm-1R20K mutant | hERG | Not specified | Functional Assay | Activity | Dramatically decreased | [7] |

| Cy5-PEG3-linker4-BeKm-1 | hERG | Xenopus oocytes | Two-electrode Voltage Clamp | IC50 | ~60-80 nM | [11] |

| Cy5-spacerGS-linker6-BeKm-1 | hERG | Xenopus oocytes | Two-electrode Voltage Clamp | IC50 | ~60-80 nM | [11] |

| Cy5-PEG5-linker10-BeKm-1 | hERG | Xenopus oocytes | Two-electrode Voltage Clamp | IC50 | ~60-80 nM | [11] |

| Cy5-PEG5-BeKm1-Lys27 | hERG | Xenopus oocytes | Two-electrode Voltage Clamp | IC50 | ~60-80 nM | [11] |

| (SeC)7-BeKm-1 | hERG | HEK293 membranes | Radioligand Binding Competition | Ki | ~0.08-1.0 nM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and its analogs.

Whole-Cell Patch Clamp Electrophysiology in HEK293 Cells

This protocol is adapted from methodologies described for measuring hERG currents in a stable cell line.

1. Cell Culture:

-

Maintain HEK293 cells stably expressing hERG channels in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Culture cells at 37°C in a humidified atmosphere of 5% CO2.

-

For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

-

External Solution (Tyrode's): (in mM) 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 2-5 MΩ when filled with the internal solution.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

Compensate for series resistance and cell capacitance.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit hERG currents using a voltage-step protocol, for example, a depolarization to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the characteristic tail current.

-

Apply this compound or its analogs at various concentrations to the external solution and record the steady-state block of the hERG current.

4. Data Analysis:

-

Measure the peak tail current amplitude in the absence (control) and presence of the toxin.

-

Calculate the fractional block as (1 - Itoxin / Icontrol).

-

Plot the fractional block against the toxin concentration and fit the data with the Hill equation to determine the IC50.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method is suitable for studying the effects of toxins on heterologously expressed ion channels.

1. Oocyte Preparation and Injection:

-

Harvest stage V-VI oocytes from adult female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject oocytes with cRNA encoding the hERG channel using a microinjector.

-

Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.

2. Solutions:

-

Recording Solution (ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.

3. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl (resistance 0.5-2 MΩ).

-

Clamp the oocyte membrane potential at a holding potential of -80 mV using a TEVC amplifier.

-

Apply a voltage-step protocol similar to that used for patch-clamp recordings to elicit hERG currents.

-

Perfuse the chamber with solutions containing different concentrations of this compound or its analogs.

4. Data Analysis:

-

Analyze the data as described for the whole-cell patch clamp experiments to determine the Kd or IC50 values.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing hERG channels to high density.

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of radiolabeled this compound (e.g., [125I]-BeKm-1) at a concentration close to its Kd.

-

A range of concentrations of the unlabeled competitor (e.g., wild-type this compound or an analog).

-

A constant amount of the hERG-containing cell membranes.

-

-

For determining non-specific binding, include wells with a high concentration of an unlabeled hERG blocker (e.g., astemizole (B1665302) or unlabeled this compound).

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 1-2 hours) at room temperature or 4°C.

3. Separation and Counting:

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate (e.g., using a cell harvester).

-

Wash the filters rapidly with cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from all measurements to obtain the specific binding.

-

Plot the specific binding as a function of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 of the competitor.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Signaling Pathway: this compound Interaction with the hERG Channel

Caption: this compound interaction with the hERG channel outer vestibule.

Experimental Workflow: Screening of this compound Analogs

Caption: Workflow for screening and characterizing this compound analogs.

This guide provides a foundational understanding of the this compound toxin family for researchers and drug development professionals. The detailed protocols and compiled quantitative data serve as a practical resource for initiating and advancing research in this critical area of pharmacology.

References

- 1. This compound toxin - Wikipedia [en.wikipedia.org]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. This compound Is a HERG-Specific Toxin that Shares the Structure with ChTx but the Mechanism of Action with ErgTx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction simulation of hERG K+ channel with its specific this compound peptide: insights into the selectivity of molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HERG-specific Peptide Toxin-BeKm 1 - Creative Peptides [creative-peptides.com]

- 7. The scorpion toxin this compound blocks hERG cardiac potassium channels using an indispensable arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A radiolabeled peptide ligand of the hERG channel, [125I]-BeKm-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescent analogues of this compound with high and specific activity against the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20080138826A1 - Compositions and Methods for Assaying hERG Channel Binding - Google Patents [patents.google.com]

Structural Homology of BeKm-1: A Technical Guide for Researchers

An In-depth Technical Guide on the Structural and Functional Relationship of BeKm-1 to Other Scorpion Toxins for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the structural homology of this compound, a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This compound, a 36-amino acid peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, is a valuable tool for studying hERG channel function and a potential lead for therapeutic development. This document details its structural similarities and key differences with other scorpion toxins, outlines the experimental methodologies used for its characterization, and illustrates the downstream consequences of its interaction with the hERG channel.

Data Presentation

Quantitative data are summarized in the following tables to facilitate comparison of this compound with other relevant toxins and compounds.

Table 1: Amino Acid Sequence Alignment of this compound and Other α-KTx Family Scorpion Toxins

| Toxin | Sequence | Length | Key Functional Residues for Channel Interaction |

| This compound | RPTDIKC SESYQC FPVC KSRFGKTNGRC VNGFC DC F-OH | 36 aa | Tyr-11, Lys-18, Arg-20, Lys-23 (α-helix) |

| Charybdotoxin (ChTx) | XFTNVSC TTSKQC LPCK DNTQGKRC KGGC SC -NH2 | 37 aa | Lys-27 (β-sheet) |

| TsKapa | Z-LYQIDVPDC ESFKC KPRHC KSDGKC MNGKC KC YNN-OH | 38 aa | Arg-6, Arg-9, Lys-19 (α-helix and loop) |

Note: Cysteine residues forming disulfide bridges are in bold. The "X" in the ChTx sequence indicates a pyroglutamic acid.

Table 2: Inhibitory Concentration (IC50) of this compound and Other hERG Channel Blockers

| Compound | IC50 (nM) | Cell Line | Method |

| This compound | 3.3 | HEK293 | Whole-cell patch-clamp |

| This compound | 1.9 | HEK293 | Automated patch-clamp |

| Dofetilide | 7.2 | HEK293 | Automated patch-clamp |

| E4031 | 30.6 | HEK293 | Automated patch-clamp |

Structural Insights

This compound is a member of the α-KTx family of scorpion toxins and shares the common α/β scaffold, which consists of a short α-helix and a triple-stranded antiparallel β-sheet. Despite this structural homology, this compound exhibits a unique functional profile, primarily due to the location of its binding site. Unlike traditional α-KTx toxins such as charybdotoxin, which utilize residues in their β-sheet to interact with potassium channels, this compound employs a distinct set of residues located on its α-helix (Tyr-11, Lys-18, Arg-20, and Lys-23) to bind specifically to the hERG channel. This unique binding mechanism is responsible for its high affinity and specificity for hERG channels.

This compound belongs to a new subfamily of scorpion K1 channel blocking peptides, distinguished by the presence of Arg-17, Val-29, and Phe-32 in the C-terminal region, in contrast to the Lys, Met, and Lys residues found in older subfamilies.

Experimental Protocols